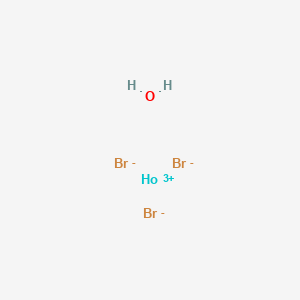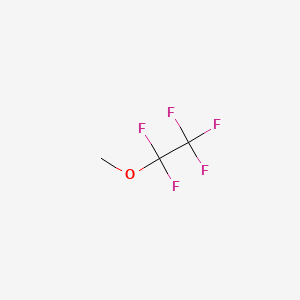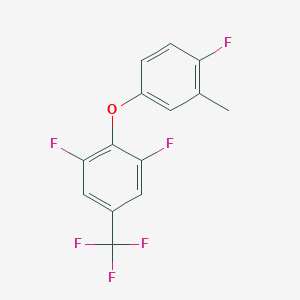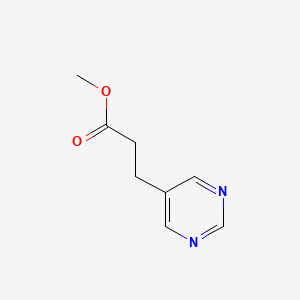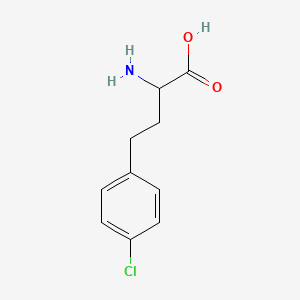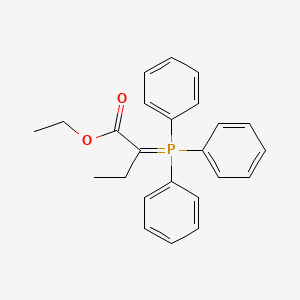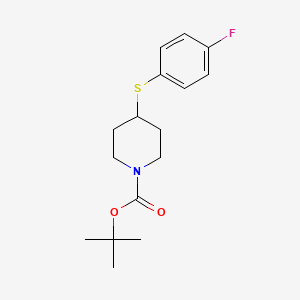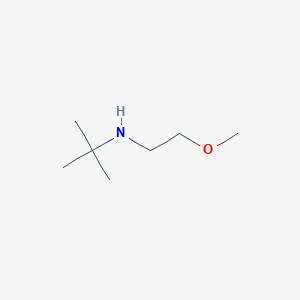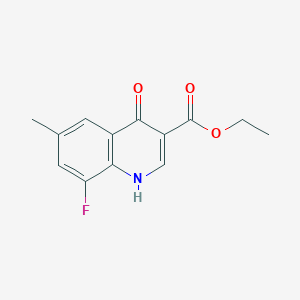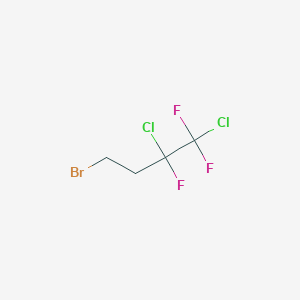
4-Bromo-1,2-dichloro-1,1,2-trifluorobutane
Overview
Description
Scientific Research Applications
Copolymerization Studies
- Copolymerization with Vinylidene Fluoride : A study by Guiot et al. (2005) examined the copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene, highlighting its utility in creating new polymer materials (Guiot et al., 2005).
Chemical Synthesis and Reactions
- Synthesis and Co-Telomerization : Research by Ito et al. (1979) focused on the synthesis and successful co-telomerization of 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes (Ito et al., 1979).
- Nucleophilic Reactions of Butenolides : A study by Paleta et al. (2000) explored the synthesis and nucleophilic reactions of various butenolides, starting from compounds like 4-bromo-3,4-dichloro-3,4-difluorobut-1-ene (Paleta et al., 2000).
Spectroscopic and Analytical Studies
- NMR Investigations : The compound's nuclear magnetic resonance (NMR) properties were investigated in detail, providing insights into its molecular structure and interactions (Hinton & Jaques, 1975).
Polymer and Material Science Applications
- Epoxidation and Polymer Properties : Studies by Zapevalov et al. (2003, 2004) explored the epoxidation of related compounds and examined the properties of the resulting epoxides and their potential applications in material science (Zapevalov et al., 2003), (Zapevalov et al., 2004).
Conformational and Structural Analysis
- Rotational Isomerism and Vibration Spectra : Matsuura et al. (1979) conducted studies on the rotational isomerism and vibration spectra of related halogenated butanes, providing valuable information about their structural properties (Matsuura et al., 1979).
properties
IUPAC Name |
4-bromo-1,2-dichloro-1,1,2-trifluorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrCl2F3/c5-2-1-3(6,8)4(7,9)10/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLSXROKZJZFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)Cl)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrCl2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



